

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1-butene

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Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385

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Abstract

This technical guide provides a comprehensive overview of **4-(2,4-Dimethylphenyl)-1-butene**, a substituted aromatic alkene. Due to a lack of specific literature on this compound, this document outlines a plausible synthetic pathway based on well-established organometallic reactions, complete with a detailed, representative experimental protocol. Physical and spectral data are presented based on publicly available information and theoretical predictions. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly accessible literature, this guide offers a foundational understanding for researchers interested in its synthesis and potential applications. Currently, there is no specific information available regarding the biological activity or signaling pathways associated with **4-(2,4-Dimethylphenyl)-1-butene**.

Introduction

4-(2,4-Dimethylphenyl)-1-butene, with the chemical formula $C_{12}H_{16}$, is an organic compound featuring a butene chain attached to a 2,4-dimethylphenyl group.^[1] Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of more complex molecules in fields such as polymer chemistry and materials science. The presence of the reactive butene moiety and the substituted aromatic ring allows for a variety of chemical transformations. This guide will focus on the synthesis, characterization, and potential avenues for the application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(2,4-Dimethylphenyl)-1-butene** is provided in the table below, based on data available from PubChem.^[1]

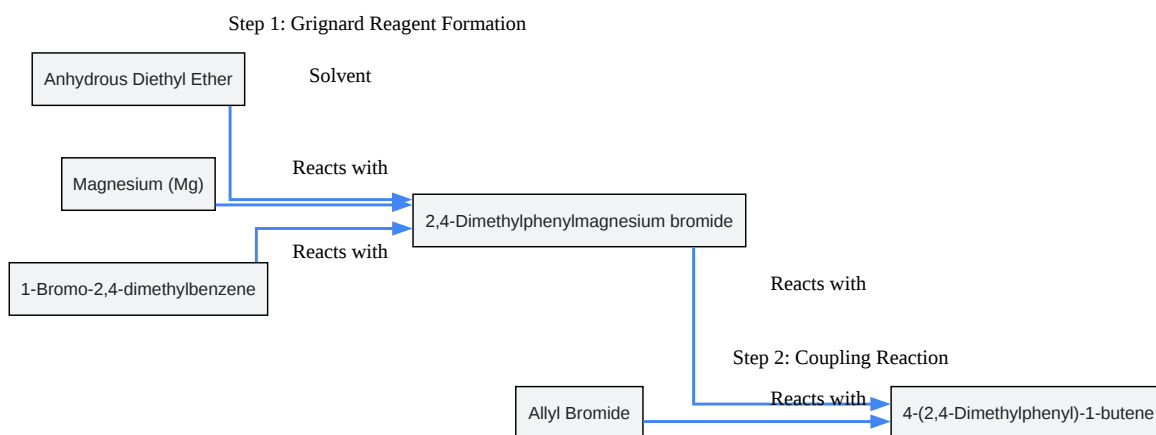
Property	Value
Molecular Formula	C ₁₂ H ₁₆
Molecular Weight	160.25 g/mol ^[1]
IUPAC Name	1-(but-3-en-1-yl)-2,4-dimethylbenzene ^[1]
CAS Number	190974-78-8 ^[1]
Appearance	Colorless oil (predicted)
Boiling Point	Not available
Density	Not available
Solubility	Insoluble in water; soluble in common organic solvents (predicted)

Proposed Synthesis

While a specific documented synthesis for **4-(2,4-Dimethylphenyl)-1-butene** is not readily available, a highly plausible and efficient route involves the Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for coupling an aryl group with an alkyl halide.

The proposed two-step synthesis involves:

- **Formation of the Grignard Reagent:** Reaction of 1-bromo-2,4-dimethylbenzene with magnesium metal in an ethereal solvent to form 2,4-dimethylphenylmagnesium bromide.
- **Coupling Reaction:** Reaction of the freshly prepared Grignard reagent with allyl bromide to yield the final product, **4-(2,4-Dimethylphenyl)-1-butene**.



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Proposed Grignard Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard Grignard reaction conditions.

Materials:

- 1-Bromo-2,4-dimethylbenzene (97%)
- Magnesium turnings
- Allyl bromide (99%)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Iodine crystal (for initiation)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Grignard Reagent:
 - A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
 - Magnesium turnings (1.22 g, 0.05 mol) and a small crystal of iodine are placed in the flask.
 - A solution of 1-bromo-2,4-dimethylbenzene (9.25 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
 - A small portion of the bromide solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

- The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
- Coupling with Allyl Bromide:
 - The flask containing the Grignard reagent is cooled in an ice bath.
 - A solution of allyl bromide (6.05 g, 0.05 mol) in 20 mL of anhydrous diethyl ether is placed in the dropping funnel.^[2]
 - The allyl bromide solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- Work-up and Purification:
 - The reaction is quenched by the slow, dropwise addition of 50 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
 - The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
 - The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is purified by vacuum distillation to yield **4-(2,4-Dimethylphenyl)-1-butene** as a colorless oil.

Characterization Data (Predicted)

The following table summarizes the expected spectral data for **4-(2,4-Dimethylphenyl)-1-butene**.

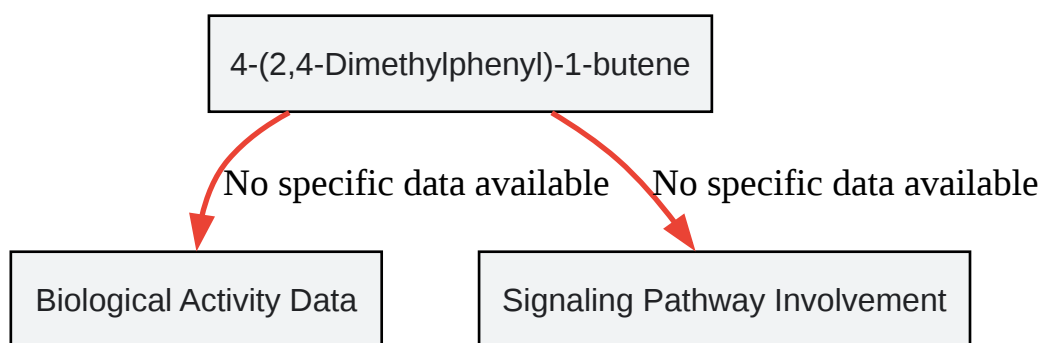
Technique	Expected Data
^1H NMR	δ ~7.0 (m, 3H, Ar-H), 5.9 (m, 1H, -CH=), 5.0 (m, 2H, =CH ₂), 2.7 (t, 2H, Ar-CH ₂ -), 2.3 (m, 2H, -CH ₂ -CH=), 2.3 (s, 3H, Ar-CH ₃), 2.2 (s, 3H, Ar-CH ₃)
^{13}C NMR	δ ~141 (C=), 136, 135, 131, 129, 126 (Ar-C), 115 (=CH ₂), 35 (Ar-CH ₂ -), 34 (-CH ₂ -CH=), 21, 19 (Ar-CH ₃)
Mass Spec (EI)	m/z 160 (M ⁺), 119, 91

History and Discovery

There is no specific information available in the searched scientific literature or chemical databases regarding the initial discovery or the historical timeline of the synthesis of **4-(2,4-Dimethylphenyl)-1-butene**. It is likely a compound that has been synthesized as part of broader research efforts or is available commercially from specialty chemical suppliers without extensive documentation of its origins.

Biological Activity and Signaling Pathways

Currently, there are no published studies that specifically investigate the biological activity of **4-(2,4-Dimethylphenyl)-1-butene**. Therefore, no signaling pathways involving this compound have been elucidated. Broader classes of substituted styrenes and phenylbutenes have been investigated for various biological activities, but direct extrapolation to this specific molecule is not possible without experimental data.



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Current Status of Biological Data

Conclusion

4-(2,4-Dimethylphenyl)-1-butene is a readily accessible compound through standard organometallic chemistry, with the Grignard reaction being a primary synthetic route. While its physical and spectral properties can be predicted, a detailed experimental history and characterization are not well-documented. Furthermore, its biological profile remains unexplored. This technical guide provides a foundational starting point for researchers who may wish to synthesize this compound for further investigation in areas such as medicinal chemistry, polymer science, or as a versatile intermediate in organic synthesis. Future research is needed to determine its specific properties and potential applications.

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References

- 1. 4-(2,4-Dimethylphenyl)-1-butene | C₁₂H₁₆ | CID 24721965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
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